molecular formula C7H8ClN2+ B14745390 [Amino-(4-chlorophenyl)methylidene]ammonium

[Amino-(4-chlorophenyl)methylidene]ammonium

Cat. No.: B14745390
M. Wt: 155.60 g/mol
InChI Key: LFCUMSZYMJRUHD-UHFFFAOYSA-O
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Description

[Amino-(4-chlorophenyl)methylidene]ammonium is a chemical compound with the molecular formula C7H8ClIN2 It is known for its unique structure, which includes an amino group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino-(4-chlorophenyl)methylidene]ammonium typically involves the reaction of 4-chlorobenzaldehyde with ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The reaction can be represented as follows:

[ \text{4-chlorobenzaldehyde} + \text{ammonium acetate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[Amino-(4-chlorophenyl)methylidene]ammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of chlorophenyl amines.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

[Amino-(4-chlorophenyl)methylidene]ammonium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [Amino-(4-chlorophenyl)methylidene]ammonium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [Amino-(4-methoxyphenyl)methylidene]ammonium: Similar structure but with a methoxy group instead of a chloro group.

    [Amino-(4-bromophenyl)methylidene]ammonium: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

[Amino-(4-chlorophenyl)methylidene]ammonium is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8ClN2+

Molecular Weight

155.60 g/mol

IUPAC Name

[amino-(4-chlorophenyl)methylidene]azanium

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)/p+1

InChI Key

LFCUMSZYMJRUHD-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1C(=[NH2+])N)Cl

Origin of Product

United States

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